1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the pyrrolidine dione group, and the attachment of the benzylthio group. Unfortunately, without specific literature or research articles, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a bicyclic [3.2.1]octane structure, which is a type of carbocyclic compound where two of the carbon atoms are shared by three rings .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The benzylthio group could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the bicyclic structure might confer rigidity to the molecule, while the benzylthio and pyrrolidine dione groups could influence its polarity and reactivity .Scientific Research Applications
Crystal Structure and Conformation
- The pyrrolidine-2,5-dione ring in similar compounds exhibits a twisted conformation, which is important for understanding molecular interactions and properties (Caracelli et al., 2010).
- Another study on a related compound reports the piperidine ring existing in a chair conformation, which can be critical in the development of new pharmaceuticals or materials (Li-min Yang et al., 2008).
Synthesis and Chemical Reactions
- Studies show the effectiveness of methods for synthesizing related pyrrolidine derivatives, which could be applied to create derivatives of the compound for research or pharmaceutical purposes (K. Amornraksa et al., 2008).
- The synthesis and structural determination of active metabolites of similar compounds are pivotal in drug discovery and development (Zecheng Chen et al., 2010).
Biological Activity and Applications
- Certain pyrrolidine derivatives exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or treatments for infections (Emmanuel Sopbué Fondjo et al., 2021).
- The construction of spirocyclic pyrrolidine derivatives demonstrates potential in the development of novel pharmaceuticals with specific stereochemical properties (Wu‐Lin Yang et al., 2015).
Material Science and Engineering Applications
- Research into related conjugated polyelectrolytes, including pyrrolidine derivatives, shows promise in applications like solar cell technology, enhancing efficiency and functionality (Lin Hu et al., 2015).
Future Directions
Properties
IUPAC Name |
1-[8-(2-benzylsulfanylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-18-8-9-19(24)22(18)17-10-15-6-7-16(11-17)21(15)20(25)13-26-12-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNNDQSKZKDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.